Melem

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Melem can be synthesized through the thermal decomposition of melamine, dicyandiamide, or cyanamide at temperatures ranging from 400 to 450°C . Another method involves the top-down design, where melamine-based graphitic carbon nitride is stirred in concentrated sulfuric acid at 80°C for one hour . This method produces this compound as a monomer on a gram scale without the need for controlled conditions or special purification techniques .

Industrial Production Methods

Industrial production of this compound typically involves the thermal decomposition of melamine under controlled conditions to ensure high purity and yield. The process requires precise temperature control and an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

化学反応の分析

Condensation and Polymerization Reactions

Melem forms through thermal condensation of melamine , involving sequential deamination and structural reorganization. Key steps include:

- Melamine → Melam : Initial condensation at 340–360°C releases NH₃, forming melam (C₆N₁₁H₉) .

- Melam → this compound : Further heating to 380–400°C induces isomerization and additional NH₃ release, yielding this compound (C₆N₁₀H₆) .

Density Functional Theory (DFT) studies reveal energy barriers <50 kcal/mol for these steps, with condensation dominating above 390°C . Transition-state theory predicts near-complete melamine conversion to this compound at 550°C within 30 minutes .

Thermal Decomposition

This compound undergoes pyrolysis above 560°C, forming a graphite-like C−N material. Major decomposition pathways include:

- Step 1 : At 700°C, manganese-carbodiimide intermediates form during reactions with MnCl₂ .

- Step 2 : At 900°C, carbothermal reduction produces Mn₇C₃ in metal-coordinated systems .

Table 1: Thermal Stability of this compound-Based Compounds

| Compound | Decomposition Stage | Product | Temperature (°C) | Source |

|---|---|---|---|---|

| MnCl₂(C₆N₁₀H₆) | Primary | Mn-carbodiimide | 700 | |

| MnCl₂(C₆N₁₀H₆) | Final | Mn₇C₃ | 900 | |

| Pure this compound | Complete | Graphitic C−N | >560 |

Coordination with Transition Metals

This compound acts as a polydentate ligand, forming luminescent complexes with transition metals:

- MnCl₂ Coordination : Solid-state reaction with MnCl₂ at 500°C yields MnCl₂(C₆N₁₀H₆) , exhibiting red-orange fluorescence (λₑₘ = 620 nm) .

- FeCl₂/CoCl₂ Reactions : Similar reactions produce FeCl₂(C₆N₁₁H₉) and CoCl₂(C₆N₁₁H₉), highlighting this compound’s versatility in forming melam-based complexes .

Acid-Mediated Exfoliation

Concentrated H₂SO₄ (95–98%) at 80°C selectively exfoliates g-C₃N₄ into this compound monomers via:

- Protonation : NH groups in g-C₃N₄ sheets are protonated, weakening interlayer bonds .

- C–NH–C Cleavage : Bridging amines break, releasing triamino-s-heptazine (this compound) without oligomerization .

Reactivity with Electrophiles

This compound’s amino groups participate in nucleophilic substitutions:

- Triphthalimide Formation : Reacts with phthaloyl dichloride to form C₆N₇(phthal)₃, demonstrating its utility in synthesizing functional derivatives .

- Salt Formation : Accepts protons to form melemium cations (e.g., [(NH₂)₃(C₆N₇H₂)]²⁺), stabilized by counterions like SO₄²⁻ or ClO₄⁻ .

Key Challenges and Insights

- Reaction Monitoring : Direct observation of this compound formation is challenging due to high-temperature, open-system conditions .

- Structural Flexibility : Multiple tautomers exist due to proton mobility across heptazine nitrogen sites .

This compound’s reactivity underpins its role in materials science, offering pathways to tailor carbon nitride architectures for catalysis, sensing, and energy applications.

科学的研究の応用

Photocatalysis

Overview

Melem is recognized as a key building block in carbon nitride compounds, which have been extensively studied for their photocatalytic properties. These compounds can facilitate various chemical reactions under light irradiation, making them valuable for environmental remediation and clean energy production.

Photocatalytic Mechanisms

this compound-based photocatalysts operate through mechanisms involving the generation of electron-hole pairs upon light absorption. The excited electrons can participate in redox reactions, leading to pollutant degradation or hydrogen production. Studies have shown that this compound exhibits a high photoluminescence quantum yield and long-lived excited states, which enhance its photocatalytic efficiency .

Case Study: Water Splitting and Pollutant Degradation

Recent research highlights the effectiveness of this compound in water splitting and the degradation of organic pollutants. For instance, this compound-based catalysts have demonstrated significant activity in the photodegradation of dyes and other contaminants under UV-visible light . The ability to form heterojunctions with other materials further improves their photocatalytic performance by facilitating charge separation.

Materials Science

Structural Properties

this compound can form various crystalline structures, including this compound hydrate, which possesses unique optical properties and hygroscopicity. These properties make it suitable for applications in sensors and optoelectronic devices. The crystal structure of this compound allows for the incorporation of small molecules, enhancing its functionality in various applications .

Applications in Flame Retardance

this compound has been explored for its flame-retardant properties. When integrated into polymer matrices, it can improve fire resistance without compromising mechanical integrity. This application is particularly relevant in industries where fire safety is paramount .

Optoelectronic Applications

Luminescent Properties

this compound's luminescent properties make it a candidate for use in light-emitting devices and sensors. Its ability to exhibit high photoluminescence quantum yields suggests potential applications in LED technology and display systems . The structural characteristics of this compound contribute to its effective light absorption and emission properties.

Synthesis of Metal-Halide Compounds

This compound has also been utilized in the synthesis of metal-halide compounds, which can exhibit unique electronic properties. Solid-state reactions between metal halides and this compound have yielded novel compounds that are structurally characterized and may have applications in electronics and catalysis .

Summary Table of this compound Applications

| Application Area | Details |

|---|---|

| Photocatalysis | Efficient for pollutant degradation and hydrogen production; high quantum yield enhances performance. |

| Materials Science | Forms unique crystalline structures; used in flame retardants; hygroscopic properties beneficial for sensors. |

| Optoelectronics | High luminescence; potential use in LEDs and display technologies. |

| Metal-Halide Compounds | Synthesis of novel compounds with unique electronic properties; potential applications in catalysis. |

作用機序

Melem exhibits high photoluminescence quantum yield due to its ability to undergo thermally activated delayed fluorescence (TADF) . The mechanism involves upconversion from the triplet to the singlet excited state, resulting in efficient light emission . This property makes this compound a promising material for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

類似化合物との比較

Similar Compounds

Melamine: A precursor to melem, melamine is used in the production of plastics and resins.

Graphitic Carbon Nitride: A material derived from this compound, known for its photocatalytic properties.

Mellitic Triimide: A compound similar to this compound, used in photocatalysis and hydrogen evolution reactions.

Uniqueness

This compound’s unique heptazine core and high nitrogen content distinguish it from other similar compounds. Its ability to form stable, nitrogen-rich structures and its high photoluminescence quantum yield make it particularly valuable in various scientific and industrial applications .

生物活性

Melem, chemically known as 2,5,8-triamino-tri-s-triazine, has garnered significant attention in recent years due to its diverse biological activities and potential applications across various fields. This article delves into the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

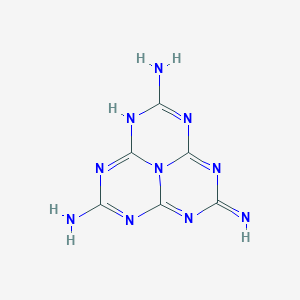

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 234.19 g/mol. Its structure features a heptazine core with a high nitrogen content, which contributes to its unique properties such as photoluminescence and the ability to form hydrogen bonds. These characteristics make this compound a valuable building block for new materials with desired properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. A study by Wu et al. (2013) demonstrated that various derivatives of triazine, including this compound, showed significant antibacterial effects against several pathogens. The compound's ability to disrupt microbial membranes is believed to be a key mechanism behind its efficacy .

Anticancer Potential

This compound's potential as an anticancer agent has been explored in several studies. Li et al. (2018) highlighted that nitrogen-rich triazine derivatives like this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural characteristics allow it to interact effectively with biological targets involved in cancer progression .

Photocatalytic Activity

This compound has emerged as a promising metal-free photocatalyst for hydrogen evolution, a clean energy source. Chai et al. (2012) reported that this compound can efficiently absorb visible light and drive water-splitting reactions to generate hydrogen gas. This property positions this compound as an attractive alternative to traditional metal-based photocatalysts, which often have environmental drawbacks .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/ml against both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours, indicating significant anticancer activity.

Comparative Analysis

The following table compares this compound with other nitrogen-rich compounds regarding their biological activities:

| Compound | Molecular Formula | Antimicrobial Activity | Anticancer Potential | Photocatalytic Activity |

|---|---|---|---|---|

| This compound | C₆H₆N₁₀ | Yes | Yes | Yes |

| Melamine | C₃H₆N₆ | Limited | No | No |

| Dicyandiamide | C₄H₈N₄ | No | Limited | No |

| Graphitic Carbon Nitride | C₃N₄ | No | Limited | Yes |

This compound stands out due to its multifaceted biological activities compared to other nitrogen-rich compounds.

特性

IUPAC Name |

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRVJVDFHZYRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164493 | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-47-2 | |

| Record name | Melem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6U3U42XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Melem?

A1: this compound's molecular formula is C6H6N10, and its molecular weight is 234.19 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques including: * Solid-state NMR (SSNMR): Provides detailed information about the structure and bonding within this compound. [, ] * Infrared (IR) and Raman Spectroscopy: Offer insights into the vibrational modes of the molecule, confirming the presence of specific functional groups. [, ] * X-ray Photoelectron Spectroscopy (XPS): Reveals information about the elemental composition and chemical bonding states within this compound. [] * Photoluminescence Spectroscopy: Characterizes the light emission properties of this compound, including its fluorescence spectrum and fluorescence decay. [, , , , ]

Q3: What is the significance of the heptazine unit in this compound's structure?

A3: The heptazine unit (C6N7) forms the core of this compound's structure. This electron-deficient aromatic ring system is responsible for many of this compound's unique properties, including its photocatalytic activity and ability to form strong hydrogen bonds. [, ]

Q4: How is this compound synthesized?

A5: this compound can be synthesized through the thermal condensation of various C-N-H compounds, such as melamine, dicyandiamide, ammonium dicyanamide, or cyanamide. This process typically involves heating the precursors to temperatures up to 450°C in sealed reaction vessels. []

Q5: Can the synthesis of this compound be scaled up to larger quantities?

A6: Yes, new synthetic approaches have been developed that allow for the preparation of this compound in larger quantities, paving the way for its practical applications. []

Q6: Can this compound form adducts with other molecules?

A7: Yes, this compound can form adducts with various molecules, including melamine, cyanuric acid, and phosphoric acid. These adducts exhibit distinct crystal structures and properties compared to pure this compound. [, , , , ]

Q7: How does the presence of acids affect the aggregation behavior of this compound?

A8: The presence of certain tricarboxylic acids, such as 1,3,5-tris(4-carboxyphenyl)benzene (TPCA), can induce the formation of hydrogels with this compound, even though this compound has limited solubility in water. This aggregation behavior is size-selective, with larger tricarboxylic acids being more effective at promoting hydrogel formation. []

Q8: What are the advantages of using a top-down approach for this compound synthesis?

A9: A top-down design using melamine-based g-C3N4 as a precursor, treated with concentrated sulfuric acid at 80 °C, offers several advantages for this compound synthesis, including:* Simplicity: The process requires only 1 hour of stirring and does not necessitate controlled conditions or an inert atmosphere.* Scalability: Gram-scale production of this compound is achievable.* Purity: The this compound is produced selectively as a monomer, eliminating the need for complex purification techniques. []

Q9: What are the potential applications of this compound?

A10: this compound has shown promise in various applications, including: * Photocatalysis: this compound and its derivatives exhibit photocatalytic activity, particularly in hydrogen evolution from water splitting and degradation of organic pollutants. [, , , , , , , ] * Luminescent Materials: this compound displays intriguing photoluminescence properties, making it a potential candidate for light-emitting devices. [, , , ] * Bioimaging: Two-dimensional this compound nanosheets have been explored as bioimaging agents due to their high photoluminescence efficiency and low cytotoxicity. [] * Adsorption: this compound's porous structure and large surface area make it suitable for applications requiring adsorption capabilities. []

Q10: How does this compound function as a photocatalyst?

A11: this compound's photocatalytic activity stems from its electronic structure, specifically: * Light Absorption: this compound can absorb light in the UV-visible region, exciting electrons to higher energy levels. [] * Charge Separation: The excited electrons and the resulting holes can participate in redox reactions. [, ] * Catalytic Sites: The terminal amine groups on this compound serve as primary reduction sites for catalytic reactions. []

Q11: Can this compound's photocatalytic activity be enhanced?

A12: Yes, several strategies can enhance this compound's photocatalytic performance: * Morphology Control: Synthesizing this compound with specific morphologies, such as nanosheets or nanorods, can increase its surface area and improve light absorption. [, ] * Doping: Introducing heteroatoms, such as oxygen, into the this compound structure can modify its electronic band structure and enhance charge separation. [] * Hybridization: Combining this compound with other materials, such as metal nanoparticles or polyoxometalates, can create synergistic effects that boost its catalytic activity. [, ]

Q12: Does this compound exhibit any specific selectivity in catalytic reactions?

A13: Yes, this compound-based hydrazone-linked polymeric carbon nitrides have shown enhanced selectivity and activity in the visible-light-driven aerobic oxidation of benzyl alcohol to benzaldehyde, outperforming traditional graphitic carbon nitride (g-C3N4) by 17 times. []

Q13: Can this compound be used as a smoke suppressant in polymers?

A14: Yes, this compound has shown promise as a smoke suppressant in polyamide 6.6. It improves the protective layer formed during combustion and acts as an adjuvant to flame retardants. This compound can reduce total smoke production by up to 41% and alters the mode of action of certain flame retardants, enhancing their effectiveness. []

Q14: Have computational methods been applied to study this compound?

A15: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to investigate this compound's structural, electronic, and optical properties. [, , , , ]

Q15: What insights have computational studies provided into this compound's properties?

A16: Computational studies have revealed valuable information about this compound, such as: * Electronic Structure: DFT calculations have confirmed the electronic structure of this compound, revealing the distribution of frontier orbitals and identifying potential catalytic sites. [, ] * Optical Properties: Theoretical calculations have been used to understand this compound's absorption and emission spectra, providing insights into its photophysical behavior. [] * Hydrogen Bonding: DFT methods have been instrumental in elucidating the hydrogen bonding patterns in this compound crystals and adducts. [, , ] * Spin Splitting: It has been demonstrated through first-principles calculations that spin splitting can be induced and modulated in a one-dimensional helical this compound chain, suggesting potential applications in spintronics. []

Q16: Is this compound stable under ambient conditions?

A17: Yes, this compound exhibits good thermal and chemical stability under ambient conditions. []

Q17: How does the stability of this compound hydrate compare to that of anhydrous this compound?

A18: While the crystal structure of this compound hydrate is significantly disrupted upon dehydration, it exhibits hygroscopicity and can reabsorb moisture from the air, restoring its original structure. This indicates a degree of reversibility in its hydration/dehydration behavior. []

Q18: Can this compound's stability be further enhanced?

A19: While this compound inherently possesses good stability, research suggests its incorporation into specific formulations, such as the this compound-silver (this compound-Ag) coordination framework, can enhance its stability and influence its morphology. []

Q19: How does the incorporation of this compound into a Langmuir-Blodgett (LB) film affect its emission properties?

A20: When this compound is intercalated into an LB film containing lanthanide ions, its emission properties are significantly altered. The heavy metal effect of lanthanides, particularly praseodymium (Pr(III)), enhances the external heavy atom effect on this compound, leading to an unusual triplet state formation and energy transfer pathways distinct from those observed in the solid state. []

Q20: What is known about the environmental impact of this compound?

A20: Currently, there is limited research specifically addressing the environmental impact and degradation pathways of this compound. Further investigations are needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q21: What are the prospects for recycling and sustainable use of this compound?

A21: Given the growing interest in this compound for various applications, exploring sustainable practices, including recycling and responsible waste management, will be crucial for its long-term viability and minimizing potential environmental impact.

Q22: What are the key research infrastructure and resources for studying this compound?

A22: A wide range of tools and resources are employed in this compound research: * Synthesis Equipment: Tube furnaces, autoclaves, and other high-temperature reaction systems are essential for synthesizing this compound and its derivatives. * Characterization Techniques: Techniques like XRD, NMR, XPS, and various microscopy methods are crucial for structural and compositional analysis. * Computational Resources: High-performance computing clusters and software packages for DFT calculations are essential for theoretical investigations.

Q23: What are some of the milestones in this compound research?

A24: Key milestones in understanding this compound include: * Structure Determination: The determination of this compound's crystal structure using X-ray powder diffraction marked a significant advancement in understanding its properties. [] * Photocatalytic Activity: The discovery of this compound's photocatalytic activity, particularly in hydrogen evolution, sparked significant interest in its potential for energy applications. [] * Material Hybridization: The development of hybrid materials incorporating this compound with metal nanoparticles, polyoxometalates, and other components has led to enhanced catalytic performance and broadened its application scope. [, ] * Top-Down Synthesis: The introduction of a simplified top-down approach for this compound synthesis using readily available precursors has made it more accessible for research and potential industrial applications. []

Q24: What are the future directions in this compound research?

A24: Future research on this compound is likely to focus on: * Mechanism Understanding: Gaining a deeper understanding of the photocatalytic and catalytic mechanisms of this compound to further optimize its activity and selectivity. * Novel Applications: Exploring new applications of this compound beyond photocatalysis, such as in optoelectronics, sensing, and biomedicine. * Scalable Synthesis: Developing more efficient and cost-effective methods for large-scale production of high-quality this compound. * Environmental Impact: Investigating the environmental fate and potential toxicity of this compound and developing strategies for its sustainable use and disposal.

Q25: Can this compound form self-assembled structures on surfaces?

A26: Yes, this compound molecules can self-assemble into ordered structures on various surfaces, including gold (Au(111)) and silver (Ag(111)). These structures are stabilized by intermolecular hydrogen bonding interactions. [, , , ]

Q26: How does the electrochemical potential influence the self-assembly of this compound and melamine?

A27: The electrochemical potential plays a crucial role in controlling the adsorption and self-assembly of this compound and melamine on surfaces like Au(111). By varying the potential, different structures can be formed, highlighting the sensitivity of these processes to the electrochemical environment. []

Q27: How do the hydrogen bonding patterns of melamine and this compound differ in their self-assembled structures?

A28: Melamine primarily forms one type of hydrogen bond, leading to limited structural diversity in its self-assemblies. In contrast, this compound can engage in three distinct types of hydrogen bonding, resulting in a wider variety of self-assembled structures. This difference highlights the role of molecular structure in dictating intermolecular interactions and the resulting supramolecular architectures. []

Q28: Can the hydrogen bonds in this compound self-assemblies be manipulated?

A29: Yes, studies have shown that tip manipulation techniques, such as those used in scanning tunneling microscopy, can be employed to transform the hydrogen bonding configurations within this compound self-assemblies. This ability to directly manipulate intermolecular interactions at the nanoscale offers exciting possibilities for tailoring the properties and functionality of these materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。